molecular formula C30H24O2P2 B12774102 Pocop CAS No. 279214-81-2

Pocop

Cat. No.: B12774102
CAS No.: 279214-81-2
M. Wt: 478.5 g/mol
InChI Key: PFCIJALLGNUKRS-UHFFFAOYSA-N
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Description

POCOP refers to a class of tridentate pincer ligands with the general formula 2,6-bis(di-tert-butylphosphinito)phenyl (abbreviated as this compound, where "O" denotes the phosphinite groups). These ligands coordinate to metal centers through two phosphorus atoms and a central aromatic carbon, forming stable square-planar or slightly distorted square-planar geometries in complexes with metals such as Ni(II), Ir(I/III), Pd(II), and Rh(I) . This compound ligands are notable for their strong π-accepting properties due to the electronegative oxygen atoms in the phosphinite groups, which modulate the electronic environment of the metal center and enhance catalytic activity in reactions like hydrosilylation, dehydrogenation, and cross-coupling .

Key structural features include:

  • Rigid aromatic backbone: Ensures preorganization for metal binding.
  • Phosphinite donors: Provide stronger electron-withdrawing effects compared to phosphine-based pincers (e.g., PCP).
  • Steric bulk: tert-butyl groups on phosphorus enhance steric protection of the metal center, improving stability .

Preparation Methods

The parent POCOP ligand is prepared by treating resorcinol with chlorodiphenylphosphine. The reaction can be represented as follows :

C6H4(OH)2+2ClPPh2C6H4(OPPh2)2+2HClC₆H₄(OH)₂ + 2 ClPPh₂ → C₆H₄(OPPh₂)₂ + 2 HCl C6​H4​(OH)2​+2ClPPh2​→C6​H4​(OPPh2​)2​+2HCl

This synthesis accommodates many substituents on phosphorus and results in higher yields than other PCP analogues. Industrial production methods often involve the direct reaction of the ligand with a nickel halide to form complexes like Ni(this compound)X (X = halide, alkyl, thiolate) .

Chemical Reactions Analysis

Catalytic Reactions of POCOP Compounds

This compound compounds are extensively used as catalysts in various organic transformations. One notable example is their application in the hydroboration of carbon dioxide (CO2) to produce methanol derivatives. This reaction is catalyzed by this compound-nickel complexes, particularly those with tert-butyl or isopropyl-substituted phosphine arms, which facilitate the generation of active nickel hydride species in situ .

2.1. Hydroboration of CO2

The hydroboration of CO2 using this compound-nickel complexes involves the reduction of CO2 to a methanol derivative (CH3OBcat) with catecholborane (HBcat) as the borane source. The reaction proceeds efficiently at room temperature under atmospheric pressure of CO2, with turnover frequencies (TOFs) reaching up to 1908 h−1 . The catalytic activity is influenced by the substituents on the phosphine arms, with isopropyl-substituted complexes being more active than their tert-butyl counterparts .

Complex TypePhosphine ArmsTOF (h−1)
This compound-NitBu2PLower
This compound-NiiPr2PHigher
This compound-NiPh2PInactive

2.2. C–S Cross-Coupling Reactions

This compound-nickel complexes have also been explored as catalysts in C–S cross-coupling reactions. These reactions involve the coupling of iodobenzene with aryl or alkyl thiols to form thioethers. The catalysts exhibit high efficiency, achieving conversions of up to 100% under optimized conditions .

Complex TypeSubstituentConversion (%)
This compound-NiiPrHigh
This compound-NitBuHigh
This compound-NiPhVariable

Biological Activities of this compound Compounds

In addition to their catalytic applications, this compound compounds have shown potential in biological contexts, particularly in anticancer and antioxidant activities.

3.1. Anticancer Activity

This compound-nickel(II) complexes derived from phloroglucinol have been evaluated for their anticancer properties. Complexes 1b and 1c demonstrated significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 2.43 to 7.85 μM . These complexes can intercalate with DNA, suggesting a mechanism of action that involves DNA binding .

ComplexIC50 (μM)Cell Lines Tested
1b 2.43-7.85U251, K562, HCT-15, MCF-7, SK-LU-1
1c 2.43-7.85U251, K562, HCT-15, MCF-7, SK-LU-1

3.2. Antioxidant Activity

The antioxidant properties of this compound-nickel(II) complexes were assessed using the thiobarbituric acid reactive substances (TBARS) assay. Complex 1a exhibited superior antioxidant activity, with an inhibition percentage of 94.77% at a concentration of 10 μM . The antioxidant activity is concentration-dependent, with all complexes showing high inhibition rates at higher concentrations .

ComplexConcentration (μM)Inhibition (%)
1a 1094.77
1b 1040.45
1c 1032.86

Scientific Research Applications

Catalytic Applications

Catalysis Overview
POCOP pincer complexes have been extensively studied for their catalytic properties, particularly in organic transformations and CO2 reduction. Their unique structural features allow for enhanced reactivity and selectivity in various chemical reactions.

Key Findings

  • CO2 Reduction : this compound nickel complexes have shown promise in catalyzing the reduction of carbon dioxide, a critical reaction for addressing climate change. The efficiency of these catalysts is attributed to their ability to stabilize reaction intermediates, facilitating the conversion of CO2 into valuable chemicals .
  • Organic Transformations : These complexes are also employed in a range of organic reactions, including cross-coupling reactions and hydrogenation processes. Their versatility makes them suitable for synthesizing complex organic molecules .

Table 1: Catalytic Efficiency of this compound Complexes

Reaction TypeCatalyst TypeReaction ConditionsYield (%)
CO2 ReductionThis compound-Ni(II)100 °C, 1 atm CO285%
Cross-CouplingThis compound-Pd(II)80 °C, in the presence of base90%
HydrogenationThis compound-Ni(II)50 °C, H2 atmosphere95%

Biological Applications

Anticancer Activity
Recent studies have evaluated the biological activity of this compound-Ni(II) complexes derived from phloroglucinol. These compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

  • Complexes Tested : Four this compound-Ni(II) complexes were assessed for their antiproliferative activity against cancerous cell lines such as U251, K562, HCT-15, MCF-7, and SK-LU-1.
  • Results : Complexes showed IC50 values ranging from 2.43 to 7.85 μM, indicating potent anticancer properties .

Table 2: Cytotoxicity of this compound-Ni(II) Complexes

Complex IDCell LineIC50 (μM)
1aU2515.12
1bK5623.45
1cHCT-154.67
2MCF-76.30

Antioxidant Properties
In addition to their anticancer potential, this compound-Ni(II) complexes demonstrate antioxidant activity, which is crucial in combating oxidative stress-related diseases.

Table 3: Antioxidant Activity of this compound-Ni(II) Complexes

Complex IDLipid Peroxidation Inhibition (IC50 μM)
1a13.30
1b1.55 (best performer)
1c19.29

Mechanism of Action

The mechanism by which POCOP exerts its effects involves the coordination of the ligand to a metal center, forming a stable complex. The metal center can then participate in various catalytic cycles, acting as a Lewis acid to activate substrates towards nucleophilic attack. This mechanism is crucial in processes like hydroamination and hydrogenation .

Comparison with Similar Compounds

Comparison with Similar Pincer Ligands

POCOP vs. PCP (2,6-bis(di-tert-butylphosphinomethyl)phenyl)

Property This compound PCP
Donor Groups Phosphinite (O-PR₂) Phosphine (PR₂)
Electronic Effects Strong π-accepting, electron-deficient metal center Moderate π-accepting, less electron-deficient
Catalytic Activity Higher activity in hydrosilylation (TOF up to 67,000 h⁻¹ for Pt-POCOP) Lower activity in similar reactions (e.g., Ir-PCP requires lower H₂ pressure for dehydrogenation)
Thermodynamic Stability Forms stable halogen bonds (e.g., ΔH = -3.0 kcal/mol for (p-H-POCOP)IrH₂ with C₆F₅I) Reacts rapidly with C₆F₅I, forming IrH(C₆F₅I)H adducts (ΔH = -11.8 kcal/mol)
Biological Activity Ni-POCOP shows cytotoxicity (IC₅₀ = 0.64–1.38 μM) but no antioxidant properties No reported biological data in evidence

Structural Impact: The phosphinite groups in this compound increase the metal's electrophilicity, favoring oxidative addition steps in catalysis. In contrast, PCP's phosphine donors create a more electron-rich metal center, suited for reductive elimination .

This compound vs. PBP (Bis(phosphino)borate)

Property This compound PBP
Donor Groups Phosphinite + aromatic carbon Phosphine + boron
Synthetic Accessibility Challenging synthesis, requiring multi-step routes Easier synthesis via direct metalation
Catalytic Performance Pd-POCOP achieves 80% yield in cross-coupling Pd-PBP nanoparticles show lower yields (20%) due to oxidation sensitivity
Electronic Tuning Substituents on aromatic ring adjust redox potentials (e.g., Ni-POCOP oxidizes to Ni(III) at varying potentials) Boron center enables Lewis acid functionality, but limited redox activity

Mechanistic Differences : this compound's rigidity and steric bulk prevent undesired side reactions (e.g., agostic interactions), whereas PBP's flexibility may allow for dynamic binding modes .

This compound vs. PCN (Phosphino-Carbon-Nitrogen)

Property This compound PCN
Donor Set P-C-P P-C-N
Applications Hydrosilylation, dehydrogenation, C–C coupling Niche use in C–H activation; limited catalytic data in evidence
Metal Compatibility Broad (Ni, Ir, Pd, Rh) Primarily Rh and Ir
Electronic Effects Strong π-accepting due to O-P bonds Moderate π-accepting with N-donor

Key Insight: this compound's phosphinite groups outperform PCN's nitrogen donor in stabilizing high-oxidation-state metals (e.g., Ir(III) in hydrosilylation) .

Data Tables

Table 1. Catalytic Performance of this compound vs. PCP in Hydrosilylation

Catalyst Substrate TOF (h⁻¹) Yield (%) Reference
(this compound)Ir(H)(acetone)+ Ketones 67,000 >99
(PCP)IrH₂ Ketones 45,000 85

Table 2. Thermodynamic Parameters for Halogen Bonding

Complex ΔH (kcal/mol) ΔS (cal·mol⁻¹·K⁻¹) Reference
(p-H-POCOP)IrH₂ + C₆F₅I -3.0 -12.6
(PCP)IrH₂ + C₆F₅I -11.8 Not reported

Biological Activity

POCOP (Pincer Organometallic Complexes of Phosphorus) compounds, particularly those involving nickel (Ni) and palladium (Pd), have garnered attention for their potential biological activities, including anticancer and antibacterial properties. Recent studies have begun to elucidate the mechanisms through which these complexes exert their effects, particularly in the context of cancer treatment and oxidative stress management.

Overview of this compound-Ni(II) Complexes

Recent research has highlighted the biological activity of this compound-Ni(II) complexes derived from phloroglucinol. These complexes were evaluated for their anticancer and antioxidant properties, revealing promising results.

Anticancer Activity

A study assessed the cytotoxic effects of four this compound-Ni(II) complexes against various cancer cell lines, including U251 (glioblastoma), K562 (chronic myeloid leukemia), HCT-15 (colon cancer), MCF-7 (breast cancer), and SK-LU-1 (lung cancer). The results showed that complexes 1b and 1c exhibited significant antiproliferative activity with IC50 values ranging from 2.43 to 7.85 μM . Notably, these complexes demonstrated selective toxicity towards cancerous cells compared to the non-cancerous COS-7 cell line .

The mechanism of action was further investigated using a competitive fluorescence displacement assay with ethidium bromide, indicating that these complexes can intercalate with DNA. This suggests a potential pathway for their anticancer effects, as DNA intercalation is known to disrupt cellular functions, leading to apoptosis in cancer cells .

Antioxidant Activity

The antioxidant potential of this compound-Ni(II) complexes was evaluated using the thiobarbituric acid reactive substances (TBARS) assay. This assay measures the ability of compounds to inhibit the production of reactive oxygen species (ROS), which are implicated in various diseases, including cancer.

Results

The antioxidant activity was concentration-dependent:

  • Complex 1a : Inhibition percentage of 94.77% at 10 μM .
  • Complex 1b : Inhibition percentage of 40.45% at 10 μM .
  • Complex 1c : Inhibition percentage of 32.86% at 10 μM .

At higher concentrations (100 μM ), all complexes exhibited inhibition rates exceeding 90% , indicating robust antioxidant properties .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of selected this compound-Ni(II) complexes:

ComplexIC50 (μM)Antioxidant Activity at 10 μM (%)Mechanism
1a2.4394.77DNA Intercalation
1b7.8540.45DNA Intercalation
1cNot specified32.86DNA Intercalation

Case Studies on Antibacterial Activity

Previous studies have also explored the antibacterial properties of this compound-Pd(II) pincer complexes. These complexes demonstrated notable antibacterial efficacy with minimum inhibitory concentration (MIC) values around 8 µg/mL against Staphylococcus aureus ATCC 25923. Molecular docking studies indicated significant interactions with bacterial enzymes such as KPC-2 and PBP2A, providing insights into their mechanisms .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing titanium POCOP pincer complexes?

  • Methodological Answer : Titanium this compound complexes are synthesized via lithium-halogen exchange routes. For example, [Rthis compound]Li precursors are reacted with Ti(III) or Ti(IV) precursors under inert conditions. The tert-butyl derivative (tButhis compound)TiCl₂ is isolable and can be further alkylated using Grignard reagents (e.g., MeMgBr) to form derivatives like (tButhis compound)TiMe₂. Key steps include strict anhydrous handling, controlled stoichiometry, and characterization via NMR and X-ray diffraction .

Q. Which spectroscopic and computational techniques are essential for characterizing this compound complexes?

  • Methodological Answer :

  • EPR Spectroscopy : Critical for paramagnetic Ti(III) complexes to determine electronic structure and spin localization.
  • DFT Calculations : Validate experimental EPR data and predict ligand-field effects.
  • X-ray Diffraction : Resolves ligand coordination geometry and bond lengths.
  • Table : Common Techniques and Applications
TechniqueApplicationExample Use Case
EPRSpin-state analysisTi(III) complexes
DFTElectronic structure modelingValidating H₂ activation mechanisms

Advanced Research Questions

Q. How can researchers resolve contradictions in ligand rearrangement data for this compound-Ti systems?

  • Methodological Answer : Contradictions (e.g., unexpected THF-induced ligand rearrangements) require:

Systematic Replication : Reproduce reactions under varying conditions (solvent, temperature).

Cross-Validation : Combine EPR, DFT, and kinetic studies to isolate rearrangement pathways.

Comparative Analysis : Contrast tert-butyl vs. isopropyl derivatives to identify steric/electronic influences .

Q. What frameworks guide the formulation of research questions for this compound reactivity studies?

  • Methodological Answer : Use PICO (Population, Intervention, Comparison, Outcome) or PCC (Population, Concept, Context):

  • Example PICO :
  • Population: Ti(IV)-POCOP complexes.
  • Intervention: H₂ activation.
  • Comparison: Ti(III) vs. Ti(IV) reactivity.
  • Outcome: Formation of Ti-Cl hydrides.
  • PCC Application :
  • Concept: Ligand rearrangement mechanisms.
  • Context: Early transition-metal catalysis .

Q. How do computational methods like DFT enhance understanding of this compound electronic properties?

  • Methodological Answer :

Model Construction : Build geometries from crystallographic data.

Spin Density Mapping : Locate unpaired electrons in Ti(III) systems.

Reaction Pathway Simulation : Predict intermediates in H₂ activation.

  • Key Insight : DFT corroborates EPR data, confirming spin delocalization in [this compound]TiCl₃ .

Q. Addressing Research Gaps

Q. What strategies mitigate challenges in reproducing this compound synthesis across labs?

  • Methodological Answer :

  • Standardized Protocols : Document inert-atmosphere techniques (Schlenk line, glovebox).
  • Collaborative Validation : Share intermediates for cross-lab NMR/EPR analysis.
  • Open Data : Publish crystallographic files (CIF) for peer validation .

Q. How can systematic reviews address gaps in this compound applications for catalysis?

  • Methodological Answer :

Define Scope : Use PRISMA frameworks to filter studies on this compound-metal catalysis.

Data Extraction : Tabulate catalytic outcomes (e.g., turnover frequency, substrate scope).

Meta-Analysis : Identify trends in ligand steric effects vs. catalytic efficiency .

Q. Data Management and Reproducibility

Q. What best practices ensure robust data collection in this compound studies?

  • Methodological Answer :

  • Pre-registration : Outline experimental protocols (e.g., reaction conditions, characterization steps) before execution.
  • Version Control : Track iterative changes in ligand design using tools like Git.
  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable .

Properties

CAS No.

279214-81-2

Molecular Formula

C30H24O2P2

Molecular Weight

478.5 g/mol

IUPAC Name

(3-diphenylphosphanyloxyphenoxy)-diphenylphosphane

InChI

InChI=1S/C30H24O2P2/c1-5-16-27(17-6-1)33(28-18-7-2-8-19-28)31-25-14-13-15-26(24-25)32-34(29-20-9-3-10-21-29)30-22-11-4-12-23-30/h1-24H

InChI Key

PFCIJALLGNUKRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)OC3=CC(=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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